Dimethyl 5-phenylpyrazolo[1,5-a]pyridine-2,3-dicarboxylate
CAS No.:
Cat. No.: VC17244633
Molecular Formula: C17H14N2O4
Molecular Weight: 310.30 g/mol
* For research use only. Not for human or veterinary use.
![Dimethyl 5-phenylpyrazolo[1,5-a]pyridine-2,3-dicarboxylate -](/images/structure/VC17244633.png)
Specification
Molecular Formula | C17H14N2O4 |
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Molecular Weight | 310.30 g/mol |
IUPAC Name | dimethyl 5-phenylpyrazolo[1,5-a]pyridine-2,3-dicarboxylate |
Standard InChI | InChI=1S/C17H14N2O4/c1-22-16(20)14-13-10-12(11-6-4-3-5-7-11)8-9-19(13)18-15(14)17(21)23-2/h3-10H,1-2H3 |
Standard InChI Key | FESMQNIZOUYGTE-UHFFFAOYSA-N |
Canonical SMILES | COC(=O)C1=C2C=C(C=CN2N=C1C(=O)OC)C3=CC=CC=C3 |
Introduction
Structural and Chemical Identity
Molecular Architecture
Dimethyl 5-phenylpyrazolo[1,5-a]pyridine-2,3-dicarboxylate features a pyrazolo[1,5-a]pyridine core substituted at positions 2 and 3 with methoxycarbonyl groups and at position 5 with a phenyl ring (Figure 1). The bicyclic system arises from the fusion of a pyrazole ring (positions 1,5-a) and a pyridine ring (positions a, 2, 3), creating a planar structure conducive to π-stacking interactions .
Nomenclature and Derivatives
The compound is systematically named using IUPAC guidelines, with the pyrazolo[1,5-a]pyridine numbering system prioritizing the pyridine nitrogen. Derivatives include variations in the aryl group at position 5 (e.g., 4-tolyl, 4-chlorophenyl) and ester substituents (e.g., diethyl analogues) .
Synthetic Methodologies
Sonochemical Synthesis
The optimized synthesis involves a [4+2] cycloaddition between 1-amino-2(1H)-pyridine-2-imine derivatives (e.g., 3a) and dimethyl acetylenedicarboxylate (DMAD, 4a) under ultrasonic irradiation . Key conditions include:
Parameter | Value | Yield (%) |
---|---|---|
Solvent | Ethanol | 69 |
Temperature | 85 °C | — |
Energy Source | Ultrasound (40 kHz) | — |
Reaction Time | Not specified | — |
Table 1: Optimal sonochemical synthesis conditions for dimethyl 5-phenylpyrazolo[1,5-a]pyridine-2,3-dicarboxylate .
Conventional thermal heating in ethanol yields only 54%, underscoring the efficiency of ultrasonication in accelerating the reaction via cavitation-induced molecular agitation .
Mechanistic Pathway
The reaction proceeds through a proposed stepwise mechanism:
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Nucleophilic Attack: The amino group of 3a attacks the electron-deficient alkyne 4a, forming a zwitterionic intermediate.
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Cyclization: Intramolecular cyclization generates a tetrahydropyridine intermediate, which undergoes dehydrogenation to aromatize the pyridine ring.
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Esterification: Retention of the methoxycarbonyl groups at positions 2 and 3 completes the structure .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
1H NMR (DMSO-d6, δ ppm):
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3.81 (s, 3H) and 3.95 (s, 3H): Methoxy groups of the 2,3-dicarboxylate.
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7.18 (s, 1H): Pyridine H4 proton.
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7.52–7.62 (m, 5H): Phenyl ring protons.
13C NMR (DMSO-d6, δ ppm):
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51.76, 53.06: Methoxy carbons.
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116.11: Cyano carbon (CN).
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128.43–137.22: Aromatic carbons.
Infrared (IR) Spectroscopy
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3373–3304 cm⁻¹: N-H stretching (NH2).
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2217 cm⁻¹: C≡N stretching.
Mass Spectrometry
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m/z 350 (M+): Molecular ion peak consistent with C18H14N4O4.
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Fragmentation patterns include loss of methoxy groups (m/z 318) and decarboxylation .
Reactivity and Derivative Synthesis
Tricyclic System Formation
Condensation with N,N-dimethylformamide dimethyl acetal (DMF-DMA) yields amidine derivatives (e.g., 13), which cyclize in acetic acid to form pyrazolo[2′,3′:1,6]pyrido[2,3-d]pyrimidines (14) . This reactivity highlights its utility in constructing nitrogen-rich polycyclic frameworks for pharmaceutical applications.
Substituent Effects
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Electron-Donating Groups (e.g., 4-methoxyphenyl in 5c): Increase electron density at the pyridine ring, slightly shifting NMR signals upfield.
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Electron-Withdrawing Groups (e.g., 4-chlorophenyl in 5d): Enhance electrophilicity, facilitating nucleophilic attacks at position 6 .
Green Chemistry Applications
The sonochemical method aligns with green chemistry principles by:
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